molecular formula C21H18ClNO7 B11284332 dimethyl 2-{[(7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzene-1,4-dicarboxylate

dimethyl 2-{[(7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzene-1,4-dicarboxylate

Cat. No.: B11284332
M. Wt: 431.8 g/mol
InChI Key: HEVJDUXRXBWBGJ-UHFFFAOYSA-N
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Description

1,4-DIMETHYL 2-(7-CHLORO-3-METHYL-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)BENZENE-1,4-DICARBOXYLATE is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1,4-DIMETHYL 2-(7-CHLORO-3-METHYL-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)BENZENE-1,4-DICARBOXYLATE involves several steps. One common method includes the reaction of 7-chloro-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido with 1,4-dimethyl benzene-1,4-dicarboxylate under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

1,4-DIMETHYL 2-(7-CHLORO-3-METHYL-1-OXO-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-AMIDO)BENZENE-1,4-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Properties

Molecular Formula

C21H18ClNO7

Molecular Weight

431.8 g/mol

IUPAC Name

dimethyl 2-[(7-chloro-3-methyl-1-oxo-4H-isochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C21H18ClNO7/c1-21(10-12-4-6-13(22)9-15(12)19(26)30-21)20(27)23-16-8-11(17(24)28-2)5-7-14(16)18(25)29-3/h4-9H,10H2,1-3H3,(H,23,27)

InChI Key

HEVJDUXRXBWBGJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C(C=C2)Cl)C(=O)O1)C(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC

Origin of Product

United States

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